molecular formula C5H5FN2O2 B13490517 2-fluoro-2-(1H-pyrazol-4-yl)acetic acid

2-fluoro-2-(1H-pyrazol-4-yl)acetic acid

Katalognummer: B13490517
Molekulargewicht: 144.10 g/mol
InChI-Schlüssel: YWBAOWUUJMMKOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-2-(1H-pyrazol-4-yl)acetic acid is a chemical compound characterized by the presence of a fluorine atom, a pyrazole ring, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(1H-pyrazol-4-yl)acetic acid typically involves the reaction of pyrazole derivatives with fluorinated acetic acid precursors. One common method includes the use of 1H-pyrazole-4-carboxylic acid, which is reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-2-(1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid, while reduction could produce 2-fluoro-2-(1H-pyrazol-4-yl)ethanol.

Wissenschaftliche Forschungsanwendungen

2-fluoro-2-(1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-fluoro-2-(1H-pyrazol-4-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorine and pyrazole moieties. These interactions can modulate biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C5H5FN2O2

Molekulargewicht

144.10 g/mol

IUPAC-Name

2-fluoro-2-(1H-pyrazol-4-yl)acetic acid

InChI

InChI=1S/C5H5FN2O2/c6-4(5(9)10)3-1-7-8-2-3/h1-2,4H,(H,7,8)(H,9,10)

InChI-Schlüssel

YWBAOWUUJMMKOV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NN1)C(C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.